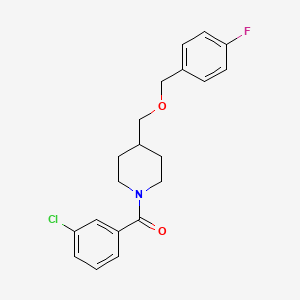
(3-Chlorophenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Chlorophenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Scientific Research Applications
Synthesis and Characterization
Research efforts often focus on the synthesis, structural analysis, and characterization of compounds with similar structural features. For instance, studies detail the synthesis procedures, crystal structure analysis, and theoretical calculations to understand their physical and chemical properties. One such study synthesized a compound by the substitution reaction, characterized it using spectroscopic techniques, and confirmed its structure through single crystal X-ray diffraction studies. This process revealed detailed geometric and thermal properties of the compound, providing insights into its stability and reactivity (C. S. Karthik et al., 2021).
Molecular Docking and QSAR Studies
Molecular docking and quantitative structure-activity relationship (QSAR) studies are common to evaluate the biological activity and therapeutic potential of compounds. These studies involve computational methods to predict the interaction between the compound and biological targets. For example, research on related compounds has explored their potential as antimicrobial agents through synthesis, characterization, and subsequent in vitro antimicrobial activity screening (N. Patel et al., 2011).
Antimicrobial and Antitubercular Activities
Some compounds with similar structures have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies aim to identify new therapeutic agents against bacterial and fungal pathogens, as well as Mycobacterium tuberculosis. For instance, compounds have been synthesized and shown potent activity against a range of pathogenic strains, indicating their potential in antimicrobial therapy (L. Mallesha & K. Mohana, 2014).
Organic Synthesis and Functionalization
Research in organic synthesis often explores the functionalization of such compounds to create new materials or intermediates for further chemical reactions. This includes the development of methodologies for selective oxidation, reduction, and substitution reactions that can be applied in the synthesis of complex organic molecules. Studies demonstrate the utility of these compounds in organic synthesis, highlighting their role in the development of new synthetic routes and the production of novel materials (M. Alsharif et al., 2021).
properties
IUPAC Name |
(3-chlorophenyl)-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFNO2/c21-18-3-1-2-17(12-18)20(24)23-10-8-16(9-11-23)14-25-13-15-4-6-19(22)7-5-15/h1-7,12,16H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLZUGMZFQFFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

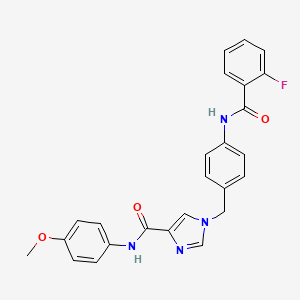
![ethyl 1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2598532.png)

![3-{Benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B2598537.png)

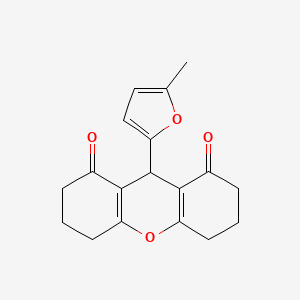
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid](/img/structure/B2598540.png)

![N-(1-cyano-3-methylbutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide](/img/structure/B2598543.png)
![7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2598544.png)
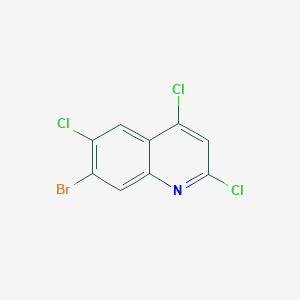
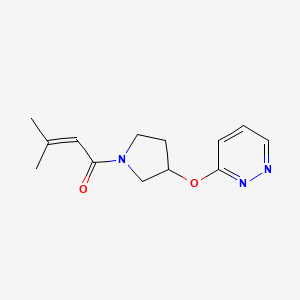

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2598552.png)